1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene
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Overview
Description
1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene is an organic compound characterized by a cyclopentyl group attached to a benzene ring, which is further substituted with a prop-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene typically involves the following steps:
Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with a suitable benzene derivative.
Introduction of the Prop-2-en-1-yloxy Group: This step involves the etherification of the benzene ring. The prop-2-en-1-yloxy group can be introduced using an allyl halide (such as allyl bromide) in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated ethers.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated ethers.
Substitution: Introduction of halogenated or other substituted benzene derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
1-Cyclopentyl-4-methoxybenzene: Similar structure but with a methoxy group instead of a prop-2-en-1-yloxy group.
1-Cyclopentyl-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a prop-2-en-1-yloxy group.
Uniqueness: 1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
88737-65-9 |
---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-cyclopentyl-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C14H18O/c1-2-11-15-14-9-7-13(8-10-14)12-5-3-4-6-12/h2,7-10,12H,1,3-6,11H2 |
InChI Key |
OXNCFMNNGORTPD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2CCCC2 |
Origin of Product |
United States |
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